molecular formula C18H23N3O3 B14639127 (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone CAS No. 55227-66-2

(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone

Cat. No.: B14639127
CAS No.: 55227-66-2
M. Wt: 329.4 g/mol
InChI Key: JNTKWTFIXVXLHW-UHFFFAOYSA-N
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Description

(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its unique combination of a butoxy group, a phenyl group, and a morpholinyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone typically involves the reaction of 1-phenyl-3-butyloxy-1H-pyrazole with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, leading to consistent product quality and efficient production rates .

Chemical Reactions Analysis

Types of Reactions

(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
  • (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

What sets (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(morpholin-4-yl)methanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

55227-66-2

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

(5-butoxy-1-phenylpyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C18H23N3O3/c1-2-3-11-24-17-14-16(18(22)20-9-12-23-13-10-20)19-21(17)15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3

InChI Key

JNTKWTFIXVXLHW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N3CCOCC3

Origin of Product

United States

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